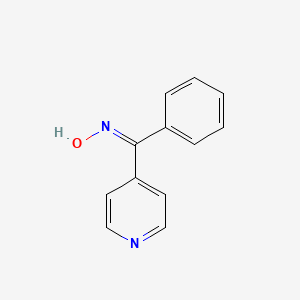

(Z)-Phenyl(pyridin-4-YL)methanone oxime

Overview

Description

(Z)-Phenyl(pyridin-4-YL)methanone oxime (Z-PPO) is a versatile and powerful chemical compound that has been used in a variety of scientific research applications. Its unique properties make it ideal for synthesizing and studying a variety of compounds and molecules. Z-PPO has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

The structural analysis of (E)-phenyl(pyridin-2-yl)methanone oxime revealed its crystallization in a monoclinic space group. This compound forms inversion dimers linked by hydrogen bonds and C—H⋯π interactions, with a notable dihedral angle between the pyridine and phenyl rings (Rodríguez-Mora et al., 2013).

Antimicrobial Activity

A series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and exhibited significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of a methoxy group in these compounds was associated with higher antimicrobial activity (Kumar et al., 2012). Additionally, another study on [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones revealed potent antimicrobial and antimycobacterial activities, with some compounds showing effectiveness similar to standard drugs (Narasimhan et al., 2011).

Thermal and Optical Studies

A study focused on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing insights into its thermal properties and stability in the temperature range of 20-170°C. The study also highlighted its structural, optical, and theoretical aspects (Karthik et al., 2021).

Spectroscopic Properties

Research on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones showed dual fluorescence in various solvents, highlighting the effect of structure and environment on these properties (Al-Ansari, 2016).

Molecular Structure and Docking Studies

A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) focused on its molecular structure, spectroscopic characteristics, quantum chemical, topological analyses, molecular docking, and antimicrobial activity, offering comprehensive insights into the compound's potential therapeutic applications (Sivakumar et al., 2021).

Mechanism of Action

Target of Action

The primary targets of (Z)-Phenyl(pyridin-4-YL)methanone oxime are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

This compound interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure allows it to fit into the active site of the kinase, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the normal signaling pathways within the cell .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. Protein kinases are involved in numerous cellular processes, so their inhibition can have wide-ranging effects. For example, the compound’s inhibitory effect on Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) can disrupt cell division and signal transduction pathways .

Pharmacokinetics

The compound’s planar structure and its ability to inhibit protein kinases suggest that it may have good bioavailability and be able to reach its targets within the cell .

Result of Action

The result of this compound’s action is the inhibition of protein kinase activity, which can disrupt normal cellular processes. This disruption can lead to changes in cell behavior, including altered cell division and signal transduction .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that compete for the same protein kinase targets can affect the compound’s efficacy. Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action .

properties

IUPAC Name |

(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRZFINAACEZKZ-OWBHPGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)

![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)